AG-490 (Tyrphostin B42) is a well-characterized, cell-permeable tyrosine kinase inhibitor primarily targeting epidermal growth factor receptor (EGFR, IC50 ~100 nM) and Janus kinase 2 (JAK2, IC50 ~10 μM) . As a foundational biochemical tool, it is widely procured for validating JAK2/STAT3 signaling pathways and serves as a critical reference standard in kinase inhibitor development. Its high solubility in anhydrous DMSO (up to 100 mg/mL) and long-term stability at -70°C make it highly processable for both low-volume cellular assays and high-throughput screening workflows, provided aqueous exposure is minimized during stock storage .
Substituting AG-490 with newer, highly potent JAK inhibitors (like Ruxolitinib) or structurally related analogs (like WP1066) fundamentally alters assay mechanics. For instance, while the analog WP1066 offers higher potency, it actively degrades the JAK2 protein, whereas AG-490 strictly inhibits autophosphorylation without altering total protein levels . Furthermore, replacing AG-490 with broad-spectrum kinase inhibitors introduces off-target effects on Src-family kinases, compromising the isolation of specific EGFR/JAK2 crosstalk . Procurement must align with the exact mechanistic requirement: pure phosphorylation inhibition without protein degradation or broad-spectrum toxicity.
AG-490 functions as a pure inhibitor of JAK2 autophosphorylation, maintaining the total cellular pool of JAK2 protein. In contrast, its more potent structural analog, WP1066, not only inhibits phosphorylation but actively induces the degradation of the JAK2 protein itself . This mechanistic divergence means that assays designed to measure phosphorylation state dynamics must use AG-490 to avoid confounding variables associated with kinase depletion.
| Evidence Dimension | Effect on total JAK2 protein levels |
| Target Compound Data | Inhibits phosphorylation only (total JAK2 preserved) |
| Comparator Or Baseline | WP1066 (Induces JAK2 protein degradation) |
| Quantified Difference | Qualitative mechanistic shift (Inhibition vs. Degradation) |
| Conditions | In vitro cellular assays monitoring JAK2/STAT3 pathways |
Buyers investigating phosphorylation-dependent signaling must procure AG-490 over WP1066 to prevent assay artifacts caused by unintended kinase degradation.
While modern clinical JAK1/2 inhibitors like Ruxolitinib exhibit nanomolar potency (IC50 ~2.8 nM), AG-490 remains the definitive classical reference standard with a well-documented micromolar baseline (JAK2 IC50 ~10 μM; EGFR IC50 ~100 nM) . Procuring AG-490 is essential for calibrating new biochemical assays, establishing relative fold-potency of novel compounds, and ensuring historical comparability across decades of JAK/STAT literature.
| Evidence Dimension | JAK2 IC50 Baseline |
| Target Compound Data | 10 μM (Classical standard) |
| Comparator Or Baseline | Ruxolitinib (2.8 nM clinical standard) |
| Quantified Difference | ~3500-fold potency difference utilized for dynamic range calibration |
| Conditions | Cell-free kinase autophosphorylation assays |
Assay developers must procure AG-490 to serve as a reliable, historically validated baseline control when screening novel, high-potency kinase inhibitors.
AG-490 exhibits excellent solubility in anhydrous organic solvents, achieving concentrations up to 100 mg/mL in DMSO, where it remains stable for up to 6 months at -70°C . However, it is only sparingly soluble in aqueous buffers (maximum ~0.1 mg/mL in 1:10 DMSO:PBS) and degrades or precipitates within 24 hours . This necessitates strict procurement of anhydrous DMSO for stock formulation to ensure reproducible dosing in high-throughput screening environments.
| Evidence Dimension | Maximum Solubility and Stability |
| Target Compound Data | 100 mg/mL in DMSO (Stable 6 months at -70°C) |
| Comparator Or Baseline | ~0.1 mg/mL in aqueous buffer (Degrades <24 hours) |
| Quantified Difference | 1000-fold increase in solubility and significantly extended shelf life in DMSO |
| Conditions | Stock solution preparation for in vitro screening |
Laboratory managers must pair AG-490 procurement with high-purity anhydrous DMSO to prevent precipitation artifacts and ensure long-term assay reproducibility.
AG-490 is highly selective for EGFR (IC50 = 100 nM) and JAK2 (IC50 = 10 μM), while demonstrating zero inhibitory activity against related lymphocytic tyrosine kinases such as Lck, Lyn, Btk, Syk, and Src . This precise dual-inhibition profile makes it superior to broad-spectrum kinase inhibitors when researchers need to isolate EGFR and JAK2/STAT3 pathway crosstalk without confounding off-target immunosuppressive effects .
| Evidence Dimension | Kinase Selectivity (IC50) |
| Target Compound Data | EGFR (0.1 μM), JAK2 (10 μM) |
| Comparator Or Baseline | Lck, Lyn, Btk, Syk, Src (No activity) |
| Quantified Difference | Absolute selectivity for EGFR/JAK2 over Src-family kinases |
| Conditions | Cell-free kinase profiling assays |
Researchers studying specific EGFR/JAK2 signaling axes should select AG-490 over broad-spectrum inhibitors to eliminate off-target Src-family kinase interference.
Because AG-490 provides a reliable, historically established IC50 baseline (~10 μM), it is the premier choice as a positive control and reference standard when developing and validating novel, high-potency JAK/STAT inhibitors in high-throughput biochemical assays .
In experimental models where preserving the total JAK2 protein pool is critical, AG-490 is specifically selected over analogs like WP1066. Its pure phosphorylation-inhibition mechanism prevents the confounding variables introduced by kinase degradation .
Due to its high selectivity for EGFR (100 nM) and JAK2, combined with a lack of activity against Src-family kinases, AG-490 is the optimal pharmacological tool for dissecting dual-pathway signaling in solid tumors and leukemic models without off-target interference .
Acute Toxic;Environmental Hazard